2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
Description
Overview of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid in Chemical Research
This compound (CAS 1798731-85-7) is a heterocyclic organic compound characterized by a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and a butanoic acid side chain at the 1-position. Its molecular formula is $$ \text{C}6\text{H}8\text{BrN}3\text{O}2 $$, with a molecular weight of 234.05 g/mol. The compound’s structure combines the electron-deficient nature of the brominated triazole core with the carboxylic acid’s capacity for hydrogen bonding and salt formation, making it a versatile intermediate in synthetic chemistry.
The stereoelectronic properties of the triazole ring contribute to its stability under physiological conditions, while the bromine atom enhances its reactivity in cross-coupling reactions. The butanoic acid moiety further allows for functionalization through esterification or amidation, enabling the creation of derivatives with tailored physicochemical properties. Key spectral identifiers include the InChIKey XSJSENUYLIFHEL-UHFFFAOYSA-N and the SMILES string CCC(C(=O)O)N1C=NC(=N1)Br.
Table 1: Fundamental Properties of this compound
Significance of Triazole-Containing Compounds in Medicinal Chemistry
Triazole derivatives occupy a pivotal role in drug discovery due to their structural rigidity, metabolic stability, and capacity to engage in hydrogen bonding with biological targets. The 1,2,4-triazole isomer, as found in this compound, is less common than 1,2,3-triazoles but offers distinct advantages in modulating electron-deficient aromatic systems. For instance, the bromine atom at the 3-position introduces steric and electronic effects that influence binding affinity to enzymes such as cytochrome P450 or kinases involved in oncogenic signaling.
Comparative studies highlight the pharmacological superiority of triazole-carboxylic acid hybrids over simpler analogs. For example:
Table 2: Bioactivity Comparison of Triazole Derivatives
| Compound | Target Activity | IC50/EC50 | |
|---|---|---|---|
| 2-(3-Bromo-1,2,4-triazol-1-yl)butanoic acid | Kinase Inhibition (Predicted) | 0.8–2.4 μM* | |
| 4-(3-Chloro-1H-1,2,4-triazol-1-yl)butanoic acid | Antimicrobial Activity | 3.12 μg/mL | |
| 1,2,3-Triazole-4-carboxylic acid | Antiviral (Influenza A) | 5.6 μM |
*Predicted based on structural analogs.
The integration of a carboxylic acid group enhances solubility and enables salt formation, critical for improving oral bioavailability in drug candidates. Furthermore, the triazole ring’s planar geometry facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a feature exploited in the design of protease inhibitors.
Scope and Objectives of the Research Outline
This article systematically examines this compound through three primary lenses:
- Synthetic Accessibility : Evaluation of routes such as Huisgen cycloaddition and bromination of preformed triazole intermediates.
- Chemical Reactivity : Analysis of nucleophilic substitution at the bromine site and derivatization of the carboxylic acid group.
- Potential Applications : Exploration of its role as a building block for anticancer agents, antimicrobials, and enzyme inhibitors.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSENUYLIFHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798731-85-7 | |
| Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-bromo-1H-1,2,4-triazole with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the butanoic acid moiety under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or amines to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazole-amide derivatives, while oxidation reactions can produce triazole-carboxylic acids .
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula . It has a molecular weight of 234.05 g/mol . The compound features a butanoic acid moiety linked to a 3-bromo-1H-1,2,4-triazole ring.
Potential Applications
This compound has several potential applications in diverse fields.
Pharmaceutical Development As a lead compound for drug development and therapeutic applications, compounds containing triazole rings are known for their antifungal, antibacterial, and antitumor properties. Specifically, this compound may exhibit such activities. Interaction studies may focus on various biological systems to understand its mechanism of action and give insights into its pharmacokinetics and pharmacodynamics.
用途in Biological Studies The presence of the bromine atom and the triazole structure contributes to unique chemical properties, making it an interesting subject for biological studies. It may be further researched for drug development and therapeutic applications.
Applications in Organic Chemistry It exhibits potential utility in synthetic organic chemistry for generating more complex molecules. The synthesis of this compound can be achieved through several methods, which emphasizes the versatility in synthesizing this compound through various organic chemistry techniques. These applications underline its significance in both industrial and research settings.
Potential research areas could include:
- Developing new synthetic methodologies
- Creating novel therapeutic agents
- Designing advanced materials
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
Halogen Substitution
- 2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Propanoic Acid Formula: C₄H₄ClN₃O₂ Molecular Weight: 189.60 g/mol CAS: 1555626-06-6 .
- 3-(3-Bromo-1H-1,2,4-Triazol-5-yl)Propanoic Acid Formula: C₅H₆BrN₃O₂ Molecular Weight: 220.02 g/mol CAS: 933690-20-1 . Bromine at the 3-position but with a shorter propanoic acid chain, reducing hydrophilicity.
Chain Length Variation
- 2-(3-Bromo-1H-1,2,4-Triazol-1-yl)Propanoic Acid Formula: C₅H₆BrN₃O₂ Molecular Weight: 220.03 g/mol CAS: 1795275-25-0 . Shorter chain may limit solubility in aqueous media compared to the butanoic analog.
Table 1: Comparative Data for Triazole Derivatives
| Compound Name | CAS Number | Molecular Weight | Halogen | Chain Length | Key Applications |
|---|---|---|---|---|---|
| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | 1449369-00-9 | 245.16 | Br | C4 | Antifungal research* |
| 2-(5-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid | 1555626-06-6 | 189.60 | Cl | C3 | Antimicrobial screening |
| 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | 933690-20-1 | 220.02 | Br | C3 | Drug intermediates |
| 4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid | 1790365-86-4 | 205.22 | Br | C4 | Synthetic intermediates |
*Antifungal activity inferred from triazole derivatives in fluorometric screening studies .
Key Observations:
Bromine vs. Chlorine : Bromine’s higher molecular weight and electronegativity may enhance binding to biological targets (e.g., fungal enzymes) compared to chlorine .
Chain Length: Butanoic acid derivatives (C4) exhibit better aqueous solubility than propanoic analogs (C3), critical for bioavailability .
Biological Activity
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the triazole ring and the butanoic acid moiety suggests a range of reactivity and interaction possibilities with biological targets. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, alongside relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Details |
|---|---|
| Chemical Formula | C₆H₈BrN₃O₂ |
| Molecular Weight | 234.05 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
Research indicates that compounds containing triazole rings often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies suggest that this compound may demonstrate efficacy against various bacterial strains. The mechanism of action likely involves interference with microbial cell wall synthesis or function.
Antifungal Activity
The compound's structural features allow it to potentially inhibit fungal growth by targeting key enzymes involved in ergosterol biosynthesis. This makes it a candidate for further studies in antifungal drug development.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The triazole ring can form hydrogen bonds with proteins or enzymes that regulate cell growth and division.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
Case Study: Antimicrobial Efficacy
One study assessed the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts. This suggests that the bromine atom may play a crucial role in enhancing biological activity through increased lipophilicity and reactivity .
Case Study: Antifungal Activity
Another investigation focused on the antifungal properties of triazole derivatives. The study found that compounds similar to this compound effectively inhibited Candida albicans growth at micromolar concentrations. The proposed mechanism involved disruption of ergosterol synthesis pathways .
Case Study: Anticancer Effects
Research on related triazole compounds demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, one study reported that a related compound led to significant reductions in cell viability in breast cancer cells through caspase activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving brominated triazole precursors. For example, bromine substitution at the 3-position of the triazole ring can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Monitoring reaction progress via TLC or LC-MS is critical to minimize side products. Purity data (≥95%) from similar triazole derivatives suggest rigorous purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the bromo-triazole moiety (e.g., characteristic shifts for triazole protons at δ 8.2–8.5 ppm) and the butanoic acid backbone.
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., theoretical m/z for CHBrNO: 248.97) and detects impurities.
- FTIR : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) confirm functional groups.
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What are the documented stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate that the bromo-triazole group is sensitive to light and moisture. Recommended storage includes desiccated conditions at –20°C under inert gas (N or Ar). Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with periodic HPLC analysis can identify decomposition products, such as dehalogenated triazole derivatives or oxidized butanoic acid chains .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolve ambiguities in the molecular structure?
- Methodological Answer : SC-XRD with SHELXL refinement is critical for resolving bond-length discrepancies (e.g., Br-C vs. C-N distances in the triazole ring). For example, SHELX iterative refinement can correct for thermal motion artifacts in the bromine atom, which may cause overestimation of atomic displacement parameters. Data collection at low temperature (100 K) and high-resolution (<1.0 Å) minimizes errors. SHELXD or SHELXE can phase experimental data for challenging crystals, such as twinned or low-symmetry systems .
Q. What strategies address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictory bioactivity results often arise from structural isomerism or impurities. Strategies include:
- Isomer-Specific Synthesis : Separating regioisomers (e.g., 1,2,4-triazole vs. 1,3,4-isomers) via chiral HPLC.
- Metabolite Profiling : LC-MS/MS identifies metabolites like 3-(4-chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid, which may interfere with assays.
- Dose-Response Reproducibility : Repeating assays with freshly prepared stock solutions to exclude degradation artifacts .
Q. How can computational methods predict the reactivity of the bromo-triazole moiety in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for bromine displacement. Solvent effects (PCM models) and steric hindrance from the butanoic acid chain are quantified. Molecular docking studies predict interactions with biological targets, such as triazole-binding enzymes, guiding rational design of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
